2-三氟乙酰基-5-(1,3-二氧戊环-2-基)噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

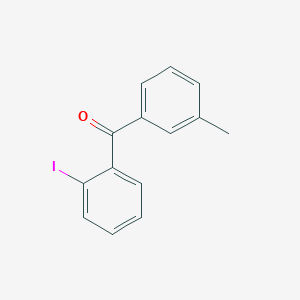

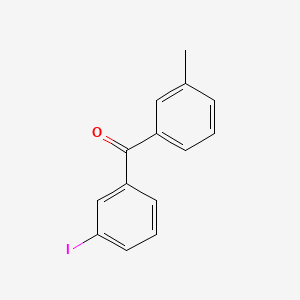

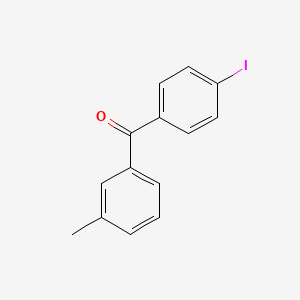

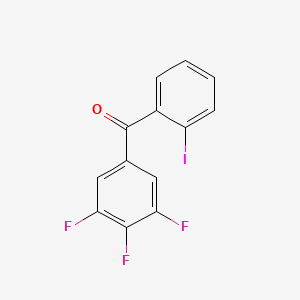

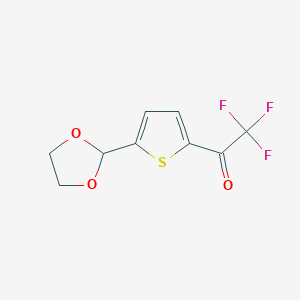

“2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene” is a synthetic compound. It is also known as “1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethanone” or “1-(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)-2,2,2-trifluoroethan-1-one” or "2-Thiophenecarboxylic acid, 5-(1,3-dioxolan-2-yl)-, trifluoromethyl ester" .

Synthesis Analysis

The synthesis of “2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene” involves the use of raw materials such as Phosphoric acid, Chloroform, Thiophene, Boron trifluoride diethyl etherate, and Trifluoroacetic anhydride .Molecular Structure Analysis

The molecular formula of “2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene” is C9H7F3O3S. The molecular weight is 252.21 g/mol.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene” include its molecular structure, melting point, boiling point, density, molecular formula, and molecular weight .科学研究应用

Organic Semiconductors

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene: is a valuable compound in the field of organic semiconductors . Thiophene derivatives are known for their excellent charge-carrier properties, which make them suitable for use in organic field-effect transistors (OFETs). The electron-withdrawing trifluoroacetyl group can enhance the electron affinity of the thiophene, potentially improving the semiconductor’s performance.

OLED Materials

The compound’s structure suggests potential application in the fabrication of organic light-emitting diodes (OLEDs) . Thiophene rings are common in the molecular frameworks of OLED materials due to their ability to transport electrons and holes. The dioxolanyl group could contribute to the thermal stability and morphological control of the emitting layer.

Corrosion Inhibitors

Thiophene derivatives, including 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene , can act as corrosion inhibitors in industrial chemistry . They can form a protective layer on metal surfaces, preventing oxidation and degradation. The trifluoroacetyl moiety might enhance the binding affinity to metal surfaces, improving the inhibition efficiency.

Pharmacological Research

In pharmacology, thiophene derivatives exhibit a range of biological activities, such as anticancer, anti-inflammatory, and antimicrobial effects . The specific structure of 2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene could be explored for its potential biological interactions and therapeutic applications.

DNA Interaction Studies

The compound has been investigated for its interaction with calf thymus DNA . Understanding how it interacts with DNA can provide insights into its potential as a therapeutic agent or a tool in genetic research. The study of its binding mechanisms can also contribute to the design of new drugs.

Advanced Synthesis Methods

2-Trifluoroacetyl-5-(1,3-dioxolan-2-yl)thiophene: can be synthesized through various advanced methods, such as the Gewald reaction or the Paal–Knorr synthesis . These methods are significant for producing thiophene derivatives with specific substitutions that can tailor the compound’s properties for desired applications.

属性

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3S/c10-9(11,12)7(13)5-1-2-6(16-5)8-14-3-4-15-8/h1-2,8H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAAXBQKIGBHBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641889 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898772-29-7 |

Source

|

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。